molecular formula C24H22N4O2 B2488964 (Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide CAS No. 885185-99-9

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide

Cat. No.: B2488964
CAS No.: 885185-99-9
M. Wt: 398.466
InChI Key: WJSGIJPQSQVURL-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(1-(1-cyano-2-(cyclopentylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H22N4O2 and its molecular weight is 398.466. The purity is usually 95%.
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Scientific Research Applications

  • Synthetic Opioid Receptor Agonists:

    • N-substituted benzamides and acetamides, known as U-drugs, developed at the Upjohn Company, have shown significant impact as synthetic opioid receptor agonists. The detailed chemistry and pharmacology of these compounds, including their emergence as substances of abuse, have been reviewed, highlighting the importance of early warning systems and pre-emptive research to understand new substances in the context of drug metabolism and pharmacokinetics (Sharma et al., 2018).
  • Bioavailability and Safety of Betalains:

    • Betalains, with structures including nitrogenous core structures similar to the compound , have been studied for their safety, antioxidant activity, and clinical efficacy. Betalains show promise as micronutrients and have been under-utilized in pharmaceuticals due to their poor stability and limited data on their bioavailability and safety (Khan, 2016).
  • Chemistry and Biochemistry of Betalains:

    • Betalains are composed of a nitrogenous core structure, and their synthesis involves key enzymes, highlighting their biological significance and potential therapeutic applications. Their synthesis is affected by various factors, including biotic and abiotic elicitors, indicating the potential for manipulation to increase production for commercial purposes (Khan & Giridhar, 2015).
  • Cytochrome P450 Inhibitors:

    • Studies on chemical inhibitors of Cytochrome P450 isoforms are crucial for understanding drug-drug interactions and the metabolism of various drugs. The selectivity of inhibitors is key in deciphering the involvement of specific CYP isoforms in drug metabolism, which could be relevant for understanding the metabolism and potential interactions of the compound (Khojasteh et al., 2011).

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(cyclopentylamino)-2-oxoethylidene]isoindol-1-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-15-10-12-16(13-11-15)23(29)28-22-19-9-5-4-8-18(19)21(27-22)20(14-25)24(30)26-17-6-2-3-7-17/h4-5,8-13,17H,2-3,6-7H2,1H3,(H,26,30)(H,27,28,29)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSGIJPQSQVURL-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NC3CCCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NC3CCCC3)/C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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